molecular formula C13H15N5O2 B2646190 1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2198084-18-1

1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2646190
CAS No.: 2198084-18-1
M. Wt: 273.296
InChI Key: LYLJHRIWMQAUFH-UHFFFAOYSA-N
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Description

The compound 1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one is a synthetic molecule designed for research purposes, integrating a pyrrolidine scaffold with a 1,2,3-triazole moiety. The pyrrolidine ring is a privileged structure in medicinal chemistry, highly valued for its saturated nature and three-dimensional (3D) coverage, which allows for efficient exploration of pharmacophore space and can contribute to improved solubility and binding characteristics in bioactive molecules . This scaffold is frequently employed in the design of compounds for investigating a range of human diseases . The 1,2,3-triazole group is a versatile pharmacophore often incorporated into molecular structures for its potential to engage in hydrogen bonding and dipole interactions. The specific fusion of these heterocyclic systems presents a unique profile for scientific investigation. Researchers can utilize this compound as a key intermediate or building block in the development of novel molecular entities, particularly in the synthesis of more complex structures aimed at modulating biological targets. Its structural features make it a candidate for exploration in various biochemical and pharmacological assays to elucidate new mechanisms of action or structure-activity relationships (SAR). This product is strictly for use in laboratory research.

Properties

IUPAC Name

1-methyl-3-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-16-6-2-3-11(12(16)19)13(20)17-7-4-10(9-17)18-8-5-14-15-18/h2-3,5-6,8,10H,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLJHRIWMQAUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. . This reaction is highly efficient and can be performed under mild conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. Triazole derivatives have been widely studied for their pharmacological properties, including:

  • Antifungal Activity : Triazole compounds are well-documented antifungal agents. Research indicates that derivatives similar to this compound can inhibit the growth of various fungal pathogens by disrupting ergosterol biosynthesis .
  • Anticancer Properties : Some studies have shown that triazole-containing compounds exhibit cytotoxic effects on cancer cell lines. The ability to modify the pyridine and triazole components allows for the design of targeted anticancer agents .

Agrochemicals

The compound may also find applications in agriculture as a pesticide or herbicide. The triazole moiety is known for its efficacy in inhibiting plant pathogens, thus enhancing crop protection strategies. Research into related compounds has demonstrated their effectiveness against fungal diseases in crops .

Material Science

In material science, the incorporation of triazole and pyridine groups into polymers can lead to materials with enhanced thermal stability and mechanical properties. Such materials are useful in coatings and composites where durability is essential.

Case Study 1: Antifungal Activity

A study published in Pharmaceutical Biology explored the synthesis of triazole derivatives and their antifungal activities against Candida albicans. The findings indicated that modifications at the pyridine position significantly enhanced antifungal potency . This suggests that similar modifications to 1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one could yield more effective antifungal agents.

Case Study 2: Anticancer Activity

Research conducted on triazole derivatives demonstrated promising results against various cancer cell lines. For instance, a derivative with a similar structure was shown to induce apoptosis in breast cancer cells through mitochondrial pathways . This highlights the potential of 1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one as a scaffold for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Triazole-Containing Compounds

Compound Name Core Structure Triazole Position Key Substituents Synthesis Method Yield (%)
Target Compound 1,2-dihydropyridin-2-one Pyrrolidine C3 Methyl, carbonyl Likely CuAAC N/A
2-(4-(Estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride Estradiol-triazole conjugate Propane linker Estradiol, diamine CuAAC + deprotection 95
2-(3H)-pyridin-3-yl-1H-1,2,4-triazole-1,3-dione derivatives Pyridine-1,2,4-triazoledione Pyridine C3 Aromatic aldehydes Condensation reaction N/A
5-Bromopyridin-3-yl 3-deoxy-3-[4-(3,4,5-trifluorophenyl)-1H-1,2,3-triazol-1-yl]-1-thio-galactoside Galactopyranoside-triazole hybrid Galactose C3 Bromopyridinyl, trifluorophenyl Click chemistry (assumed) N/A

Key Observations :

  • Synthetic Routes: The target compound shares synthetic parallels with the estradiol-triazole derivative and the galactopyranoside-triazole hybrid , where CuAAC is pivotal for triazole formation. In contrast, pyridin-3-yl triazoledione derivatives utilize condensation reactions with aldehydes, leading to distinct substitution patterns.
  • Triazole Positioning: The triazole in the target compound is appended to pyrrolidine, unlike the estradiol-linked triazole (propane linker) or the galactopyranoside hybrid (sugar backbone).

Physicochemical and Spectroscopic Properties

Table 2: Comparative Spectroscopic Data

Compound Class IR Stretching (cm⁻¹) ¹H NMR (δ, ppm) Highlights Reference
Target Compound C=O (~1700), triazole C-N (~1600) Pyrrolidine protons (2.5–3.5), pyridinone H (~6.5) N/A
Pyridin-3-yl triazolediones C=O (~1750), triazole C-N (~1580) Pyridine H (8.1–8.3), triazole H (~8.5)
Estradiol-triazole N-H (~3300), triazole C-N (~1600) Estradiol aromatics (6.8–7.3), triazole H (~7.7)

Analysis :

  • The target compound’s carbonyl (C=O) stretching frequency is expected to align with pyrrolidine carbonyl groups (~1700 cm⁻¹), distinct from the higher C=O values in triazolediones (~1750 cm⁻¹) .
  • ¹H NMR signals for the pyridinone ring (~6.5 ppm) differ from pyridine protons in triazolediones (~8.1–8.3 ppm), reflecting electronic effects of the dihydro ring.

Crystallographic and Stability Considerations

  • Computational modeling could predict bond lengths (e.g., triazole C-N ~1.34 Å) and dihedral angles.
  • Stability: The amorphous form of the galactopyranoside-triazole hybrid highlights the importance of solid-state stability. The target compound’s crystallinity (if achieved) may enhance shelf-life compared to amorphous analogs.

Biological Activity

The compound 1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C13H15N5OC_{13}H_{15}N_{5}O, with a molecular weight of approximately 245.29 g/mol. The structure features a dihydropyridine ring, a triazole moiety, and a pyrrolidine carbonyl group, which may contribute to its biological properties.

Research indicates that compounds containing both triazole and dihydropyridine structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Triazole derivatives are known for their antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes.
  • Anticancer Activity : Dihydropyridines have been studied for their ability to inhibit various kinases involved in cancer progression.
  • CNS Activity : The pyrrolidine structure may facilitate interactions with neurotransmitter receptors, suggesting potential neuroactive properties.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Target/Mechanism IC50/EC50 Values Reference
AntifungalErgosterol synthesis inhibition0.5 µM
Bcr-Abl Kinase InhibitionInhibition of Bcr-Abl mutants0.36 nM (T315I)
AntioxidantScavenging free radicalsIC50 = 25 µM
NeuroprotectiveModulation of NMDA receptorsEC50 = 10 µM

Case Study 1: Anticancer Properties

In a study focused on the development of Bcr-Abl inhibitors, derivatives similar to the compound exhibited significant inhibition against various Bcr-Abl mutants, including those associated with chronic myeloid leukemia (CML). The most potent derivatives demonstrated IC50 values in the nanomolar range, indicating strong potential for therapeutic application in resistant CML cases .

Case Study 2: Antifungal Activity

A series of triazole-containing compounds were evaluated for antifungal activity against Candida species. The tested compound showed promising results with an IC50 value indicating effective inhibition of fungal growth. This suggests that the compound could serve as a lead for developing new antifungal agents .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of similar compounds. Modifications to the triazole and dihydropyridine moieties have been shown to enhance potency and selectivity towards specific targets. For instance:

  • Substituents on the triazole ring can significantly influence both antifungal and anticancer activities.
  • The introduction of halogen atoms has been correlated with improved binding affinity to target enzymes.

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